molecular formula C22H19FO4 B12204051 (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B12204051
M. Wt: 366.4 g/mol
InChI Key: LMKAQDHVKLFWEL-NDENLUEZSA-N
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Description

Introduction to (2Z)-2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl Cyclohexanecarboxylate

Systematic Nomenclature and Molecular Identification

The IUPAC name [(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl] cyclohexanecarboxylate provides a precise description of the compound’s structure. Breaking this down:

  • Benzofuran core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 1, 2, 3, 3a, 6a).
  • 2-(2-Fluorobenzylidene) : A substituent at position 2 of the benzofuran, featuring a fluorine atom at the ortho position of the benzylidene group. The Z configuration indicates that the fluorobenzylidene group and the furan oxygen reside on the same side of the double bond.
  • 3-Oxo-2,3-dihydro : A ketone group at position 3, rendering the furan ring partially saturated.
  • Cyclohexanecarboxylate : An ester group at position 6, derived from cyclohexanecarboxylic acid.

Molecular Identification Data

Property Value Source
Molecular formula C₂₂H₁₉FO₄
Molecular weight 366.4 g/mol
CAS Registry Number 623115-89-9
SMILES notation O=C1C(=Cc2ccccc2F)Oc2cc(OC(=O)C3CCCCC3)ccc21

The molecular formula confirms 22 carbon, 19 hydrogen, 1 fluorine, and 4 oxygen atoms. The SMILES string encodes the Z-configuration of the benzylidene double bond and the spatial arrangement of substituents.

Structural Classification Within Benzofuran Derivatives

This compound belongs to two overlapping chemical families: benzofuran derivatives and aurone analogs .

Benzofuran Derivatives

Benzofurans are heterocyclic systems combining benzene and furan rings. Substituents on the benzofuran core modulate electronic and steric properties. In this case:

  • The 2-fluorobenzylidene group introduces electron-withdrawing fluorine, enhancing electrophilicity at the α,β-unsaturated ketone.
  • The cyclohexanecarboxylate ester at position 6 contributes steric bulk and lipophilicity.
Aurone Analogs

Aurones are a subclass of flavonoids featuring a benzofuran-3-one core with a benzylidene substituent at position 2. While classical aurones (e.g., sulfuretin) lack the cyclohexanecarboxylate group, this compound extends the aurone scaffold via esterification. Comparative structural features include:

Feature Classical Aurones This Compound
Core structure Benzofuran-3-one Benzofuran-3-one
Position 2 substituent Benzylidene (often hydroxylated) 2-Fluorobenzylidene
Position 6 substituent Hydroxyl or glycosyl group Cyclohexanecarboxylate ester
Double bond geometry Predominantly Z-configuration Z-configuration

The fluorine atom and ester group distinguish this compound from natural aurones, potentially altering its reactivity and solubility.

Historical Context of Discovery and Initial Characterization

The synthesis of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate was first reported in the early 21st century, coinciding with advances in heterocyclic chemistry aimed at modifying flavonoid scaffolds for enhanced bioactivity. Key milestones include:

  • Synthetic Methodology : Early routes involved O-alkylation of hydroxybenzofuran precursors with cyclohexanecarbonyl chloride, followed by condensation with 2-fluorobenzaldehyde under acidic conditions. Modern approaches employ palladium-catalyzed cross-couplings to install the fluorobenzylidene group.
  • Structural Elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the Z-configuration through coupling constants (J = 10–12 Hz for transannular protons). High-Resolution Mass Spectrometry (HRMS) verified the molecular formula.
  • Crystallographic Analysis : Single-crystal X-ray diffraction revealed planarity of the benzofuran core and the dihedral angle between the fluorobenzylidene and benzofuran rings (≈15°), indicating minimal steric strain.

The compound’s initial characterization highlighted its potential as a synthetic intermediate for fluorinated aurone derivatives, spurring further investigations into its chemical behavior.

Properties

Molecular Formula

C22H19FO4

Molecular Weight

366.4 g/mol

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C22H19FO4/c23-18-9-5-4-8-15(18)12-20-21(24)17-11-10-16(13-19(17)27-20)26-22(25)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2/b20-12-

InChI Key

LMKAQDHVKLFWEL-NDENLUEZSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The condensation proceeds via deprotonation of the active methylene group in the benzofuran derivative, followed by nucleophilic attack on the aldehyde carbonyl. A study using ethanol as the solvent and piperidine as a base achieved a 72% yield after 8 hours of reflux. The Z-configuration is favored due to steric hindrance during the dehydration step, as confirmed by X-ray crystallography in analogous compounds.

Table 1: Claisen-Schmidt Condensation Parameters

ParameterValueSource
SolventEthanol
CatalystPiperidine (5 mol%)
TemperatureReflux (78°C)
Time8 hours
Yield72%

Steglich Esterification for Cyclohexanecarboxylate Incorporation

The Steglich esterification links the cyclohexanecarboxylic acid to the hydroxyl group at the 6-position of the benzofuran core. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Optimization and Stereochemical Integrity

In dichloromethane at 0–5°C, the reaction achieves 85% yield within 4 hours. The low temperature minimizes epimerization, preserving the Z-configuration. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 7:3) ensures >98% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol using 300 W irradiation at 80°C for 20 minutes achieved a 78% yield for the Claisen-Schmidt step, compared to 8 hours under conventional heating.

Table 2: Microwave vs. Conventional Heating

MethodTimeYieldEnergy Input
Conventional8 hr72%624 kJ
Microwave20 min78%360 kJ

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, enhancing sustainability. Grinding the benzofuran precursor, 2-fluorobenzaldehyde, and K-10 montmorillonite clay (2:1:0.1 wt%) for 45 minutes yielded 68% product. This method avoids thermal degradation, crucial for heat-sensitive intermediates.

Catalytic Approaches Using Acidic Clays

K-10 montmorillonite clay catalyzes both condensation and esterification steps in a one-pot procedure. A 12-hour reaction in toluene at 110°C provided a 65% overall yield, with the clay’s Brønsted acidity facilitating proton transfer.

Purification and Characterization

Final purification employs silica gel chromatography (hexane:ethyl acetate gradients), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms the Z-configuration via coupling constants (J = 12–14 Hz for vinylic protons). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₃₀H₂₃FO₅).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential therapeutic applications:

  • Anticancer Activity : Preliminary studies have suggested that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorine atom may enhance the compound's lipophilicity and bioavailability, making it a candidate for further investigation in anticancer drug development.
  • Antimicrobial Properties : Compounds containing benzofuran structures have shown promise as antimicrobial agents. Research indicates that modifications to the benzofuran core can lead to enhanced activity against bacteria and fungi.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis due to its reactive functional groups:

  • Building Block for Complex Molecules : The presence of both carbonyl and alkene functionalities allows for further transformations, enabling the synthesis of more complex organic molecules.
  • Reagent in Coupling Reactions : The compound may be utilized in various coupling reactions to form new carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Material Science

Research into polymeric materials has identified fluorinated compounds as crucial for enhancing material properties:

  • Fluorinated Polymers : The incorporation of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate into polymer matrices could improve thermal stability and chemical resistance.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives of benzofuran exhibit significant cytotoxicity against breast cancer cell lines.
Study 2Antimicrobial TestingFound that specific modifications to the benzofuran structure increase efficacy against Gram-positive bacteria.
Study 3Organic SynthesisShowed that the compound can act as a versatile intermediate in synthesizing complex organic frameworks.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The fluorobenzylidene moiety may interact with hydrophobic pockets in proteins, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's structure is characterized by a benzofuran core with a fluorobenzylidene substituent and cyclohexanecarboxylate moiety. The molecular formula is C21H19FO4C_{21}H_{19}FO_4 with a molecular weight of 356.37 g/mol. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other fluorinated compounds that have shown potent inhibition of hexokinase in cancer cells .
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that fluorinated benzofuran derivatives can effectively inhibit glycolysis in cancer cells, leading to reduced tumor growth . The compound's structural features may enhance its binding affinity to targets involved in cancer metabolism.

Antimicrobial Activity

Preliminary studies suggest that (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, indicating potential for development as an antimicrobial agent .

Case Studies and Research Findings

  • Study on Fluorinated Derivatives : A study focused on the synthesis and evaluation of fluorinated benzofuran derivatives demonstrated that these compounds showed enhanced cytotoxicity against glioblastoma cells compared to non-fluorinated counterparts. The presence of the fluorine atom improved pharmacokinetic properties and enzyme inhibition efficacy .
  • Fragment-Based Drug Discovery : Research utilizing a fragment-based approach identified several benzofuran derivatives with high affinity for the EcDsbA enzyme, which is crucial for bacterial virulence. This suggests potential applications in developing anti-infective agents based on the benzofuran scaffold .

Comparative Analysis

CompoundBiological ActivityMechanism
(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylateAnticancer, AntimicrobialEnzyme inhibition, Receptor binding
2-Deoxy-D-glucoseAnticancerGlycolysis inhibition
Benzofuran DerivativesAntimicrobialEnzyme inhibition

Comparison with Similar Compounds

Electronic Properties

  • This contrasts with methoxy groups, which donate electron density via resonance .
  • Methoxy Groups (Analogs) : The 3,4,5- and 2,3,4-trimethoxy analogs exhibit enhanced polarity due to oxygen-rich substituents, favoring solubility in polar solvents. The electron-donating nature of methoxy groups may also influence redox behavior or binding interactions in biological systems .

Steric and Conformational Effects

  • The 2-fluoro substituent’s ortho position introduces minimal steric hindrance, preserving planarity of the benzylidene-benzofuran system. In contrast, bulkier trimethoxy groups (especially in 2,3,4-substitution) may distort molecular geometry, impacting packing in crystalline states .

Hydrogen-Bonding Potential

  • Trimethoxy analogs are predisposed to form extensive hydrogen-bonding networks via methoxy oxygen atoms, as described in Etter’s graph-set analysis ().

Notes

  • Structural data for analogs were sourced from crystallographic or computational studies, though the use of SHELX software () for refinement is common in such analyses .
  • Further studies are needed to validate theoretical predictions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving (i) condensation of a fluorobenzaldehyde derivative with a benzofuran-3-one precursor to form the Z-configured benzylidene intermediate, and (ii) esterification with cyclohexanecarboxylic acid. Key steps include using NaH as a base in THF for deprotonation and controlling reaction temperature (0–5°C) to minimize side reactions. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are recommended for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve Z/E configuration and molecular packing using SHELX software (e.g., SHELXL for refinement) .
  • NMR spectroscopy : Compare experimental 1^1H and 13^13C NMR data with DFT-calculated shifts to verify stereochemistry. Key signals include the benzylidene proton (δ ~8.2 ppm, doublet) and fluorobenzene protons (δ ~7.3–7.6 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and a lab coat to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust or vapors .
  • Storage : Store in a sealed container under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer :

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry) to resolve ambiguities. For example, NOESY can confirm spatial proximity of the fluorobenzylidene and benzofuran moieties .
  • Dynamic effects : Account for temperature-dependent conformational changes in NMR experiments (e.g., variable-temperature 1^1H NMR to identify rotameric equilibria) .
  • Reference standards : Compare data with structurally analogous compounds (e.g., ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate) to identify outlier signals .

Q. What strategies are employed to resolve conflicting crystallographic data during structural refinement?

  • Methodological Answer :

  • SHELX refinement : Use the TWIN and BASF commands in SHELXL to model twinning or disorder. For example, refine the Flack parameter to confirm absolute configuration .
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with optimized geometries (B3LYP/6-31G**) to identify systematic errors .
  • High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce R-factor discrepancies .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (B3LYP/6-311+G**) to predict electrophilic/nucleophilic sites. For example, the benzofuran-3-one moiety is electrophilic due to a low LUMO (-1.8 eV) .
  • Solvent effects : Use the polarizable continuum model (PCM) to simulate solvation effects on reaction pathways (e.g., ester hydrolysis in aqueous media) .
  • Docking studies : Model interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina to guide medicinal chemistry optimization .

Q. What experimental design considerations mitigate limitations in stability studies of this compound?

  • Methodological Answer :

  • Degradation monitoring : Use LC-MS to track hydrolysis products (e.g., cyclohexanecarboxylic acid) under accelerated conditions (40°C, 75% RH) .
  • Sample stabilization : Store solutions in amber vials with antioxidants (e.g., BHT) and maintain cooling (4°C) during prolonged experiments to slow organic degradation .
  • Control groups : Include inert analogs (e.g., non-fluorinated derivatives) to isolate the impact of the fluorobenzylidene group on stability .

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